molecular formula C9H13F3N4O B2760842 1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448129-71-2

1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2760842
CAS No.: 1448129-71-2
M. Wt: 250.225
InChI Key: QXHBDDIFHJGKGH-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a trifluoromethyl-substituted pyrazole core linked via an ethyl chain. The urea group (-NH-C(=O)-NH-) provides hydrogen-bonding capabilities, while the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

1-ethyl-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-2-13-8(17)14-4-6-16-5-3-7(15-16)9(10,11)12/h3,5H,2,4,6H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHBDDIFHJGKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves the reaction of 1-ethylurea with a pyrazole derivative containing a trifluoromethyl group. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Physical Properties

The compound is characterized by its stability and solubility in various organic solvents, which facilitates its use in different chemical reactions and applications.

Medicinal Chemistry

1-Ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea has been explored for its potential therapeutic properties. The trifluoromethyl group enhances the lipophilicity of the compound, which can improve its bioavailability and interaction with biological targets.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that the incorporation of trifluoromethyl groups can enhance the efficacy of these compounds against various cancer cell lines .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Investigations into similar pyrazole derivatives have demonstrated promising results against bacterial strains, suggesting potential use as an antimicrobial agent .

Agricultural Chemistry

The compound is being studied for its application as a pesticide or herbicide. Its unique structure may allow it to interact with specific biochemical pathways in pests, providing a targeted approach to pest management.

Case Studies

  • Pesticidal Activity : In agricultural research, pyrazole derivatives have shown effectiveness in controlling certain pests while minimizing harm to beneficial organisms . The specific interactions facilitated by the trifluoromethyl group may enhance selectivity and potency.

Material Science

In material science, this compound can serve as a precursor for synthesizing new materials with desirable properties such as thermal stability and resistance to degradation.

Case Studies

  • Polymer Development : The compound has been utilized in the synthesis of novel polymers that exhibit enhanced mechanical properties and thermal resistance, making them suitable for various industrial applications .

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

Synthetic Routes

The synthesis typically involves the reaction of 1-ethylurea with a trifluoromethyl-substituted pyrazole derivative under controlled conditions. This process can be optimized for yield and purity using techniques such as chromatography .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Pyrazole Ureas

Key Analogs :
  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) [1]: Contains a methyl and phenyl substituent on the pyrazole.
  • 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5а-l) [3]: Feature hydroxymethyl groups on the pyrazole.
Property Target Compound Compound 9a [1] Compound 5а-l [3]
Pyrazole Substituent 3-Trifluoromethyl 3-Methyl, 1-phenyl 4-Hydroxymethyl
Lipophilicity (logP)* High (CF₃ increases hydrophobicity) Moderate (phenyl adds bulk) Low (hydroxymethyl enhances polarity)
Hydrogen Bonding Urea group + CF₃ (weak H-bond acceptor) Urea group + phenyl (no H-bond donors) Urea + hydroxymethyl (H-bond donor)
Synthetic Method Not specified in evidence Phase-transfer catalysis [1] Reflux in toluene/CHCl₃ [3]

Key Findings :

  • The trifluoromethyl group in the target compound enhances membrane permeability compared to the methyl or hydroxymethyl groups in analogs [3].
  • Hydroxymethyl-substituted ureas (5а-l) may exhibit better aqueous solubility but reduced bioavailability due to higher polarity [3].

Urea vs. Alternative Linkages

Key Analog :
  • 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide [6]: Replaces urea with an acetamide group.
Property Target Compound Acetamide Analog [6]
Linkage Urea (-NH-C(=O)-NH-) Acetamide (-NH-C(=O)-CH₂-)
Hydrogen Bonding Strong (two NH donors) Moderate (one NH donor)
Metabolic Stability Susceptible to hydrolysis More stable (resistant to enzymatic cleavage)

Key Findings :

Complex Heterocyclic Systems

Key Analog :
  • 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-N,N,N-trimethyl-2-(triazolopyrazin-1-yl)urea [4]: Incorporates a triazolopyrazine ring.
Property Target Compound Triazolopyrazine Analog [4]
Structural Complexity Simple pyrazole-urea High (additional triazolopyrazine heterocycle)
Synthetic Accessibility Likely straightforward Challenging (multi-step synthesis)
Target Selectivity Broad (due to simplicity) Potentially higher (complexity enables niche targets)

Key Findings :

  • The target compound’s simpler structure may facilitate synthesis but could lack the selectivity achieved by complex heterocycles in specialized applications [4].

Pharmacological Urea Derivatives

Key Analogs :
  • A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea) [5]
  • SB705498 (N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea) [5]
Property Target Compound A-425619 [5] SB705498 [5]
Core Structure Pyrazole-urea Isoquinoline-benzyl urea Pyridine-pyrrolidine urea
Trifluoromethyl Position Pyrazole C3 Benzyl para position Pyridine C5
Therapeutic Indication Not specified (structural inference) TRPV1 antagonist TRPV1 antagonist

Key Findings :

  • Trifluoromethyl groups are strategically placed in pharmacologically active ureas to optimize target engagement (e.g., TRPV1 antagonists) [5].
  • The target compound’s pyrazole core may offer a distinct binding profile compared to isoquinoline or pyridine-based analogs.

Biological Activity

1-Ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound notable for its potential biological activities. The trifluoromethyl group and the pyrazole ring structure contribute to its pharmacological properties, making it an interesting candidate for medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following IUPAC name: 1-ethyl-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea . Its molecular formula is C9H13F3N4OC_9H_{13}F_3N_4O, and it has a CAS number of 1448129-71-2 . The structure features a urea moiety linked to a pyrazole derivative, which is critical for its biological interactions.

Chemical Structure

InChI InChI 1S C9H13F3N4O c1 2 13 8 17 14 4 6 16 5 3 7 15 16 9 10 11 12 h3 5H 2 4 6H2 1H3 H2 13 14 17 \text{InChI InChI 1S C9H13F3N4O c1 2 13 8 17 14 4 6 16 5 3 7 15 16 9 10 11 12 h3 5H 2 4 6H2 1H3 H2 13 14 17 }

Synthesis

The synthesis typically involves the reaction of 1-ethylurea with a trifluoromethyl-substituted pyrazole derivative. This reaction is facilitated by appropriate solvents and catalysts to optimize yield and purity. Industrial methods may employ continuous flow reactors for efficiency and consistency in product quality.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Inhibition of Human Carbonic Anhydrase

The compound has been investigated as a potential inhibitor of human carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as acid-base balance and respiration. Compounds with similar structures have shown promising inhibition profiles, suggesting that this compound may also demonstrate significant activity against hCA II .

2. Antimicrobial Activity

Studies have shown that pyrazolyl ureas possess antibacterial properties. For instance, related compounds have demonstrated moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL . This suggests that this compound may also exhibit similar antimicrobial effects.

3. Anti-inflammatory Potential

The anti-inflammatory potential of pyrazolyl ureas has been explored with some compounds showing significant activity comparable to established anti-inflammatory drugs like diclofenac sodium. The IC50 values for these compounds range from 60 to 70 μg/mL, indicating that they could serve as effective anti-inflammatory agents .

The mechanism of action likely involves the interaction of the trifluoromethyl group with specific molecular targets, enhancing binding affinity to enzymes or receptors involved in various biochemical pathways. This interaction can modulate enzyme activity and influence physiological responses .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

StudyCompoundActivityIC50 Value
Pyrazolyl UreahCA II InhibitionNot specified
Triazole-linked PyrazolesAnti-inflammatory60.56 - 69.15 μg/mL
Pyrazolyl UreasAntibacterial (E. coli)MIC ~250 μg/mL

These findings highlight the potential of this class of compounds in therapeutic applications.

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